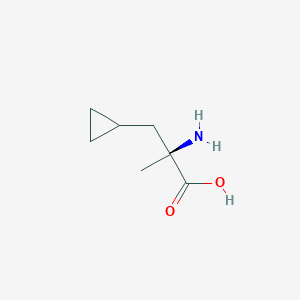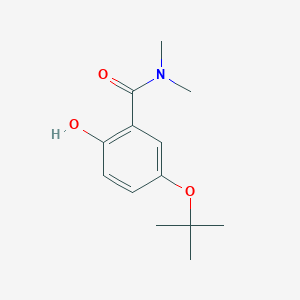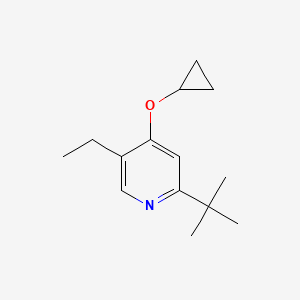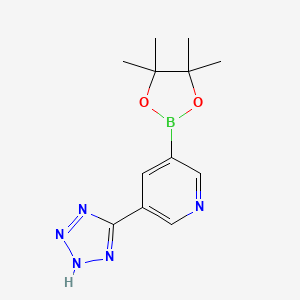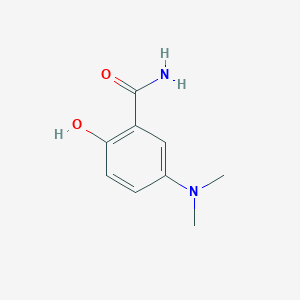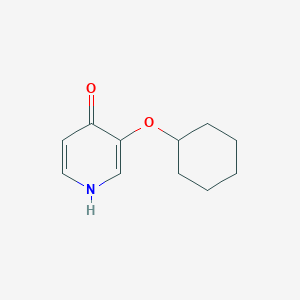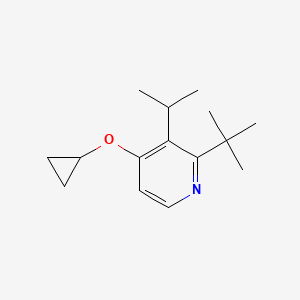
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO3. It is known for its unique structure, which includes tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The tert-butoxy, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the substituents on the pyridine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butoxy-4-cyclopropoxy-2-isopropylpyridine: Similar structure but with different positioning of substituents.
4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine: Another isomer with a different arrangement of functional groups.
Uniqueness
4-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine is unique due to its specific combination of tert-butoxy, cyclopropoxy, and isopropoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO3/c1-10(2)17-14-8-12(19-15(3,4)5)13(9-16-14)18-11-6-7-11/h8-11H,6-7H2,1-5H3 |
Clave InChI |
PDWRGPWHLSROSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C(=C1)OC(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


